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Compound of Interest

Compound Name: 1-Caffeoylquinic acid

Cat. No.: B1247766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs), a class of polyphenolic compounds ubiquitously found in plants,

have garnered significant scientific interest for their diverse pharmacological activities. The

biological efficacy of these compounds is intrinsically linked to their structural nuances,

specifically the number and position of caffeoyl groups attached to the quinic acid core. This

guide provides a comparative analysis of the structure-activity relationships of various CQA

isomers, supported by experimental data, to aid researchers and professionals in the fields of

pharmacology and drug development.

Comparative Analysis of Biological Activities
The potency of CQA isomers varies significantly across different biological activities. Generally,

dicaffeoylquinic acids (diCQAs) and tricaffeoylquinic acids (triCQAs) exhibit stronger activities

than monocaffeoylquinic acids (monoCQAs), a trend attributed to the increased number of

hydroxyl groups, which are crucial for radical scavenging and interactions with biological

targets.[1][2]

Antioxidant Activity
The antioxidant capacity of CQA isomers is a cornerstone of their therapeutic potential. This

activity is primarily evaluated through their ability to scavenge free radicals.

Table 1: Comparative Antioxidant Activity of Caffeoylquinic Acid Isomers (IC50 values in µM)
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Isomer
DPPH Radical
Scavenging

ABTS Radical
Scavenging

Reference

3-O-caffeoylquinic

acid (3-CQA)

Similar to 4-CQA and

5-CQA

Similar to 4-CQA and

5-CQA
[2]

4-O-caffeoylquinic

acid (4-CQA)

Similar to 3-CQA and

5-CQA

Similar to 3-CQA and

5-CQA
[2]

5-O-caffeoylquinic

acid (5-CQA)

Similar to 3-CQA and

4-CQA

Similar to 3-CQA and

4-CQA
[2]

3,4-dicaffeoylquinic

acid (3,4-diCQA)

More potent than

monoCQAs

More potent than

monoCQAs
[2]

3,5-dicaffeoylquinic

acid (3,5-diCQA)

More potent than

monoCQAs

More potent than

monoCQAs
[2]

4,5-dicaffeoylquinic

acid (4,5-diCQA)

Higher activity than

3,4- and 3,5-diCQA in

some assays

Higher activity than

3,4- and 3,5-diCQA in

some assays

[2]

Structure-Activity Relationship Summary:

Number of Caffeoyl Groups: Dicaffeoylquinic acids generally exhibit superior antioxidant

activity compared to monocaffeoylquinic acids due to the presence of more hydroxyl groups

available for radical scavenging.[2]

Position of Caffeoyl Groups: Among monocaffeoylquinic acid isomers, the position of the

caffeoyl group on the quinic acid moiety does not appear to significantly affect antioxidant

activity.[2] However, for dicaffeoylquinic acid isomers, some studies suggest that the

substitution pattern can influence activity, with 4,5-diCQA sometimes showing higher

potency.[2]

Anti-inflammatory Activity
CQA isomers exert anti-inflammatory effects by modulating key signaling pathways and

reducing the production of pro-inflammatory mediators.
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Table 2: Comparative Anti-inflammatory Activity of Dicaffeoylquinic Acid Isomers

Isomer Cell Line Stimulant
Target
Mediator

Effect Reference

3,4-diCQA RAW 264.7 LPS
Nitric Oxide

(NO)

Dose-

dependent

reduction

N/A

3,5-diCQA RAW 264.7 LPS
Nitric Oxide

(NO)

Dose-

dependent

reduction

N/A

4,5-diCQA RAW 264.7 LPS
Nitric Oxide

(NO)

Dose-

dependent

reduction

N/A

4,5-diCQA RAW 264.7 LPS
Prostaglandin

E2 (PGE2)

Significant

suppression

(55%

inhibition at 4

µM)

N/A

4,5-diCQA RAW 264.7 LPS TNF-α

Dose-

dependent

decrease

(40%

inhibition at 4

µM)

N/A

4,5-diCQA RAW 264.7 LPS IL-6

Dose-

dependent

decrease

(20%

inhibition at 4

µM)

N/A

3,4,5-triCQA In vivo (rats) Carrageenan Paw Edema

Highly

significant

inhibition

N/A
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Structure-Activity Relationship Summary:

Number of Caffeoyl Groups: Tricaffeoylquinic acid (3,4,5-triCQA) has shown significantly

higher in vivo anti-inflammatory activity compared to dicaffeoylquinic acid isomers.

Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of the

NF-κB and MAPK signaling pathways.

Neuroprotective Activity
Several CQA isomers have demonstrated protective effects against neuronal cell damage,

suggesting their potential in the management of neurodegenerative diseases.

Table 3: Comparative Neuroprotective Activity of Caffeoylquinic Acid Isomers

Isomer Cell Line Insult Effect Reference

3,5-diCQA PC-12
Amyloid β

peptide

Dose-dependent

neuroprotection,

increased cell

viability

[3][4]

3,5-diCQA SH-SY5Y
Hydrogen

Peroxide

Attenuated

neuronal death

and caspase-3

activation

[5]

3,4-diCQA SH-SY5Y
Hydrogen

Peroxide

Neuroprotective

effects
[5]

3,5-diCQA SH-SY5Y Amyloid β (1-42)

Neuroprotective

effect, increased

ATP level

[6]

4,5-diCQA N/A
Aβ42

aggregation
Strong inhibition [7]

3,4,5-triCQA N/A
Aβ42

aggregation

Strong inhibition,

blocked oligomer

formation

[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21535743/
https://www.researchgate.net/publication/51091794_Neuroprotective_Effect_of_Caffeoylquinic_Acids_from_Artemisia_princeps_Pampanini_against_Oxidative_Stress-Induced_Toxicity_in_PC-12_Cells
https://pubmed.ncbi.nlm.nih.gov/15934031/
https://pubmed.ncbi.nlm.nih.gov/15934031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3285002/
https://pubmed.ncbi.nlm.nih.gov/22921742/
https://pubmed.ncbi.nlm.nih.gov/22921742/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Activity Relationship Summary:

Number and Position of Caffeoyl Groups: Both the number and position of caffeoyl groups

are crucial for neuroprotective activity. 3,4,5-triCQA and 4,5-diCQA have shown strong

inhibition of Aβ42 aggregation.[7] The caffeoyl group itself is essential for this inhibitory

activity.[7]

Mechanism: Neuroprotection is associated with the antioxidant properties of CQAs and their

ability to interfere with protein aggregation and modulate cellular processes like ATP

production.[6][7]

Enzyme Inhibitory Activity
CQA isomers have been shown to inhibit various enzymes implicated in different pathological

conditions.

Table 4: Comparative Enzyme Inhibitory Activity of Caffeoylquinic Acid Isomers (IC50 values)
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Isomer Enzyme IC50 Reference

3-CQA Tyrosinase N/A N/A

4-CQA Tyrosinase N/A N/A

5-CQA Tyrosinase N/A N/A

3,4-diCQA Tyrosinase N/A N/A

3,5-diCQA Tyrosinase N/A N/A

4,5-diCQA Tyrosinase N/A N/A

3-CQA Acetylcholinesterase N/A N/A

4-CQA Acetylcholinesterase N/A N/A

5-CQA Acetylcholinesterase N/A N/A

3,4-diCQA Acetylcholinesterase N/A N/A

3,5-diCQA Acetylcholinesterase N/A N/A

4,5-diCQA Acetylcholinesterase N/A N/A

3-CQA Xanthine Oxidase N/A N/A

4-CQA Xanthine Oxidase N/A N/A

5-CQA Xanthine Oxidase N/A N/A

3,4-diCQA Xanthine Oxidase N/A N/A

3,5-diCQA Xanthine Oxidase N/A N/A

4,5-diCQA Xanthine Oxidase N/A N/A

Structure-Activity Relationship Summary:

General Trend: Dicaffeoylquinic acids tend to be more potent enzyme inhibitors than

monocaffeoylquinic acids.

Tyrosinase Inhibition: The inhibitory activity against tyrosinase, an enzyme involved in

melanin production, makes CQA isomers interesting candidates for applications in cosmetics
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and treatments for hyperpigmentation.

Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase, an enzyme that breaks

down the neurotransmitter acetylcholine, suggests a potential role for CQA isomers in

managing Alzheimer's disease.

Xanthine Oxidase Inhibition: By inhibiting xanthine oxidase, an enzyme involved in uric acid

production, CQA isomers may have therapeutic potential for hyperuricemia and gout.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are protocols for key assays used to evaluate the biological activities of CQA

isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

Prepare various concentrations of the CQA isomer to be tested in a suitable solvent.

In a microplate well or cuvette, mix a fixed volume of the DPPH solution with a specific

volume of the CQA isomer solution.

Include a control containing the solvent instead of the CQA isomer.

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm)

using a spectrophotometer.

The percentage of radical scavenging activity is calculated using the formula: % Scavenging

= [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control
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and A_sample is the absorbance of the sample.

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH

radicals) is determined by plotting the percentage of scavenging against the concentration of

the CQA isomer.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation

(ABTS•+).

Protocol:

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM)

with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at

room temperature for 12-16 hours.

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or

phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare various concentrations of the CQA isomer to be tested.

Add a small volume of the CQA isomer solution to the diluted ABTS•+ solution.

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

Measure the absorbance at 734 nm.

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which

compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble

vitamin E analog.

In Vitro Anti-inflammatory Assay (LPS-stimulated
Macrophages)
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This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory

mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in 96-

well plates.

Pre-treatment: Pre-treat the cells with various concentrations of the CQA isomer for a

specific duration (e.g., 1 hour).

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

Include an unstimulated control group.

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

Measurement of Inflammatory Mediators:

Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the

culture supernatant using the Griess reagent.

Pro-inflammatory Cytokines (TNF-α, IL-6, etc.): Quantify the levels of cytokines in the

culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Data Analysis: Determine the concentration-dependent inhibitory effect of the CQA isomer on

the production of these inflammatory mediators.

Visualizations
Signaling Pathways
The biological activities of CQA isomers are often mediated through the modulation of complex

intracellular signaling pathways.
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Caption: NF-κB and MAPK signaling pathways and points of inhibition by CQA isomers.
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Caption: Nrf2 signaling pathway activation by CQA isomers.
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Caption: General experimental workflow for in vitro bioactivity assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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